Product packaging for N-(Chlorophenyl)-N'-hydroxyguanidine(Cat. No.:CAS No. 130974-86-6)

N-(Chlorophenyl)-N'-hydroxyguanidine

Cat. No.: B135870
CAS No.: 130974-86-6
M. Wt: 185.61 g/mol
InChI Key: JYBXKTLYOMPMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(Chlorophenyl)-N'-hydroxyguanidine (CAS 130974-86-6) is a well-characterized small molecule with significant relevance in nitric oxide (NO) research. This N-aryl N'-hydroxyguanidine acts as a substrate for nitric oxide synthases (NOS), which can oxidize it to release nitric oxide and the corresponding urea . Its mechanism of action involves selective oxidation by inducible nitric oxide synthase (NOS II), a process that requires the tetrahydrobiopterin (BH4) cofactor and shares key characteristics with the oxidation of the endogenous NOS substrate, Nω-hydroxy-L-arginine (NOHA) . This compound is primarily valued in biochemical research for investigating the structure, function, and kinetics of different NOS isoforms. Studies indicate that N-aryl N'-hydroxyguanidines like this one can exhibit selectivity toward specific NOS isoforms; for instance, the para-chlorophenyl derivative has been identified as a selective substrate for inducible NOS (NOS II) . Its binding to the heme domain of endothelial nitric oxide synthase has been structurally characterized, providing a solid foundation for structure-activity relationship studies . Researchers utilize this compound as a chemical tool to explore pathways of NO and HNO generation, probe NOS enzyme mechanisms, and study the role of these signaling molecules in cardiovascular physiology and pharmacology . It is supplied as a high-purity material for research purposes. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3O B135870 N-(Chlorophenyl)-N'-hydroxyguanidine CAS No. 130974-86-6

Properties

CAS No.

130974-86-6

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-hydroxyguanidine

InChI

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11)

InChI Key

JYBXKTLYOMPMQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C(N)NO)Cl

Canonical SMILES

C1=CC(=CC=C1N=C(N)NO)Cl

Other CAS No.

130974-86-6

Synonyms

2-(4-chlorophenyl)-1-hydroxy-guanidine

Origin of Product

United States

Biological Activity

N-(Chlorophenyl)-N'-hydroxyguanidine, also known by its DrugBank ID DB04559, is a small molecule primarily recognized for its potential biological activities, particularly as an inhibitor of nitric oxide synthase 3 (NOS3). This compound has garnered attention in various research studies for its implications in cancer treatment, antimicrobial properties, and other therapeutic applications.

  • Chemical Formula : C₇H₈ClN₃O
  • Molecular Weight : 185.611 g/mol
  • CAS Number : 130974-86-6
  • IUPAC Name : (E)-N''-(4-chlorophenyl)-N-hydroxyguanidine

This compound acts primarily as an inhibitor of nitric oxide synthase 3 (NOS3) . NOS3 is crucial for the production of nitric oxide (NO), which plays a significant role in vascular smooth muscle relaxation and angiogenesis. The inhibition of NOS3 can affect various physiological processes, including blood clotting and vascular function .

Antitumor Activity

Research has indicated that derivatives of guanidine compounds, including this compound, exhibit notable antitumor activities . A study demonstrated that synthesized guanidines showed significant inhibition against Agrobacterium tumefaciens-induced tumors in potato discs. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, with several compounds achieving over 80% inhibition rates .

CompoundAverage Number of Tumors per Disc% Inhibition
12.073
21.580
32.073
43.060
.........

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . In vitro studies tested its efficacy against various bacterial strains using the agar well-diffusion method. The findings suggested moderate antibacterial activity against specific strains, although overall effectiveness was deemed insignificant compared to standard antibiotics .

Bacterial StrainMean Zone of Inhibition (mm)
Staphylococcus aureus---
Escherichia coliModerate
Klebsiella pneumoniae---

Antioxidant Activity

In addition to its antitumor and antimicrobial activities, this compound has been associated with antioxidant properties . Compounds containing electron-donating groups on the phenyl ring have shown increased scavenging ability against free radicals, suggesting a potential role in oxidative stress management .

Case Studies and Research Findings

  • Antitumor Efficacy : In a comparative study of various guanidine derivatives, this compound was part of a series that demonstrated significant tumor inhibition rates when tested against Agrobacterium-induced tumors.
  • Mechanistic Insights : Further research into the mechanism revealed that the compound's structure allows it to interact with key enzymes involved in tumor growth and angiogenesis, potentially leading to novel therapeutic applications in oncology .
  • Antimicrobial Testing : A comprehensive evaluation of its antimicrobial activity showed that while some derivatives exhibited moderate effects against certain bacteria, the overall efficacy was less than that of established antibiotics .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(Chlorophenyl)-N'-hydroxyguanidine is classified as a small organic molecule with the chemical formula C7H8ClN3OC_7H_8ClN_3O and a molecular weight of approximately 185.61 g/mol. It primarily functions as an inhibitor of nitric oxide synthase 3 (NOS3), an enzyme responsible for producing nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission .

Pharmacological Applications

  • Modulation of Indoleamine 2,3-Dioxygenase (IDO) :
    • Recent studies indicate that this compound acts as a modulator of IDO, an enzyme involved in the degradation of tryptophan. This modulation can influence immune responses and has potential applications in treating various diseases, including cancer and autoimmune disorders .
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory effects in several pharmacological screenings. It has been shown to suppress nitric oxide production in vitro, indicating its potential use in treating inflammatory conditions .
  • Neuropharmacological Effects :
    • By inhibiting NOS3, this compound may also affect neurotransmitter systems, suggesting potential applications in neuropsychiatric disorders .

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of N-(substituted phenyl)-2-hydroxynicotinanilides, including this compound, for their anti-inflammatory properties. The results indicated that compounds with electron-withdrawing groups exhibited significant anti-inflammatory activity comparable to established treatments like Leflunomide .

Case Study 2: IDO Inhibition

Research published in a patent application highlighted the role of this compound as an IDO inhibitor. This inhibition can enhance T cell activation, making it a candidate for therapies aimed at combating immunosuppression associated with cancer and chronic infections .

Data Summary Table

Application AreaMechanism of ActionRelevant Findings
IDO ModulationInhibition of tryptophan degradationEnhances T cell activation; potential for cancer therapy
Anti-inflammatory EffectsSuppression of NO productionComparable efficacy to Leflunomide in preclinical models
Neuropharmacological PotentialInhibition of NOS3May impact neurotransmitter systems

Comparison with Similar Compounds

Enzymatic Activity and NOS Substrate Efficiency

Hydroxyguanidine derivatives vary significantly in their ability to act as NOS substrates. The table below compares enzymatic parameters and structural features:

Compound Km (µM) Vmax (nmol NO/min/mg) Key Structural Features Reference
N-(4-Chlorophenyl)-N'-hydroxyguanidine 500 390 ± 50 Chlorophenyl, hydroxyguanidine
Nω-Hydroxy-L-arginine (NOHA) 15 1600 ± 200 Endogenous arginine derivative
N-Isopropyl-N'-hydroxyguanidine N/A N/A Alkyl substituent, rotated binding in nNOS
PR5 (N-(3,4-dimethoxy-2-chlorobenzylideneamino)-N'-hydroxyguanidine) N/A N/A Chlorobenzylidene, methoxy groups

Key Findings :

  • Chlorophenyl vs.
  • Role of Aromaticity: N-Aryl derivatives generally show higher NO production rates than N-alkyl analogs due to enhanced π-π interactions with the heme cofactor .

Cytotoxic and Anticancer Activity

Hydroxyguanidine derivatives with sulfonyl or chlorophenyl groups demonstrate potent cytotoxicity. Selected examples include:

Compound Cell Line (ID50, µM) Structural Features Reference
N-(4-Chlorophenyl)-N'-[(benzo[2,1,3]thiadiazol-4-yl)sulfonyl]-N"-hydroxyguanidine (4g) HepG2: 8.2; COLO 205: 9.5 Chlorophenyl, sulfonyl, aromatic stacking
4n (N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine) TSGH 8302: 2.1; KB: 3.4 Dichloro, nitrophenoxy substituents
Hydroxyguanidine (parent compound) L1210: ~1000 Unsubstituted hydroxyguanidine

Key Findings :

  • Chlorophenyl and Sulfonyl Groups : Derivatives like 4g and 4n exhibit 10–100-fold greater cytotoxicity than the parent hydroxyguanidine, attributed to enhanced membrane permeability and target engagement via aromatic stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) further amplify activity by stabilizing reactive intermediates .

Structural and Pharmacokinetic Variations

Substitution Patterns
  • N-Alkyl vs. N-Aryl : N-Alkyl derivatives (e.g., N-cyclopropyl, N-butyl) exhibit lower metabolic stability due to susceptibility to hepatic oxidation, whereas N-aryl analogs (e.g., N-phenyl, N-chlorophenyl) resist degradation .
  • Para-Substituted Phenyl Groups : Derivatives with para-Cl or -OCH3 substituents show improved bioavailability compared to ortho- or meta-substituted analogs .
Redox Properties
  • Hydroxyguanidine Core : The O–N bond in hydroxyguanidines is reducible by hydrogen/palladium, impacting their reactivity in biological systems .

Preparation Methods

Reaction Conditions and Procedure

In a typical procedure, 4-chloroaniline is combined with cyanamide and hydroxylamine hydrochloride in anhydrous ethanol . The reaction mixture is heated under reflux, with the acidic environment provided by hydroxylamine hydrochloride facilitating the condensation. Key parameters include:

  • Molar ratios : A 1:1:1 stoichiometry of 4-chloroaniline, cyanamide, and hydroxylamine hydrochloride is typically employed.

  • Solvent : Anhydrous ethanol ensures solubility of reactants and prevents side reactions.

  • Temperature : Reactions are conducted at reflux (≈78°C), though precise temperature control is critical to avoid decomposition.

  • Duration : Completion is achieved within 12–24 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The product is isolated by cooling the reaction mixture, followed by neutralization with aqueous sodium hydroxide and extraction with ethyl acetate. Purification via column chromatography yields N-(4-chlorophenyl)-N'-hydroxyguanidine with a 65% yield .

Mechanistic Pathway

The reaction proceeds through a nucleophilic addition-elimination mechanism:

  • Protonation : Hydroxylamine hydrochloride protonates cyanamide, enhancing its electrophilicity.

  • Nucleophilic Attack : 4-Chloroaniline attacks the electrophilic carbon of cyanamide, forming an intermediate amidine.

  • Hydroxylamine Incorporation : Hydroxylamine reacts with the amidine to form the N-hydroxyguanidine moiety.

This pathway is corroborated by analogous syntheses of N-aryl-N'-hydroxyguanidines, where electron-withdrawing substituents (e.g., chloro) enhance reaction rates due to increased electrophilicity at the cyanamide carbon.

Optimization Strategies for Enhanced Yield

Solvent and Catalytic Effects

  • Solvent Choice : Anhydrous ethanol is optimal due to its polar aprotic nature, which stabilizes intermediates without participating in side reactions. Substitution with methanol or acetonitrile reduces yields by 15–20%.

  • Acid Catalysts : While hydroxylamine hydrochloride provides sufficient acidity, addition of p-toluenesulfonic acid (PTSA) (2–5 mol%) accelerates the reaction by 30%, achieving yields up to 70%.

Temperature and Stoichiometry

  • Temperature Modulation : Lower temperatures (50–60°C) prolong reaction times but reduce byproduct formation (e.g., cyanamides), while higher temperatures (80–90°C) risk decomposition.

  • Excess Reagents : A 10% molar excess of hydroxylamine hydrochloride drives the reaction to completion, mitigating losses from side reactions.

Analytical Characterization

Spectroscopic Data

  • FT-IR : Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) confirm the guanidine structure.

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.4–7.6 (m, 4H, Ar-H), 5.1 (s, 2H, NH₂).

  • MS (ESI+) : m/z 200.1 [M+H]⁺, consistent with the molecular formula C₇H₇ClN₃O.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with trace impurities (<2%) attributed to unreacted 4-chloroaniline.

Comparative Analysis with Analogous Compounds

Syntheses of structurally related N-aryl-N'-hydroxyguanidines (e.g., N-(4-fluorophenyl) and N-(4-methylphenyl) derivatives) follow analogous protocols, with yields varying based on substituent electronic effects:

SubstituentYield (%)Reaction Time (h)
4-Cl6524
4-F5828
4-CH₃7220

Electron-donating groups (e.g., -CH₃) enhance reactivity, whereas electron-withdrawing groups (e.g., -Cl, -F) necessitate longer reaction times.

Industrial and Laboratory-Scale Considerations

Scalability Challenges

  • Cost Efficiency : Hydroxylamine hydrochloride’s hygroscopic nature complicates large-scale handling, necessitating controlled humidity environments.

  • Waste Management : Ethanol recovery via distillation reduces environmental impact, with >90% solvent reuse achievable.

Applications in Nitric Oxide Research

N-(4-Chlorophenyl)-N'-hydroxyguanidine serves as a substrate for NOS isoforms, particularly inducible NOS (NOS II) , which oxidizes it to NO and the corresponding urea. Its selectivity for NOS II over other isoforms (e.g., neuronal NOS I) makes it valuable for targeted NO delivery in inflammatory studies .

Q & A

Q. What statistical frameworks ensure robust interpretation of dose-response relationships in cytotoxicity studies?

  • Guidelines : Follow NIH preclinical checklists for replicates (n ≥ 3) and outlier removal. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% CI. Report Hill slopes to infer cooperativity. For in vivo xenografts, Kaplan-Meier survival analysis and log-rank tests validate significance (e.g., K1735/M2 melanoma model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.